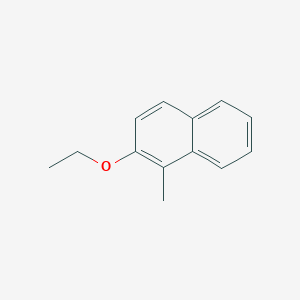

2-Ethoxy-1-methylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-3-14-13-9-8-11-6-4-5-7-12(11)10(13)2/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZIGRRVUFFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305782 | |

| Record name | 2-ethoxy-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100797-28-2 | |

| Record name | 2-ethoxy-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Ethoxy 1 Methylnaphthalene and Its Derivatives

Electrophilic Aromatic Substitution Mechanisms on Alkoxynaphthalenes

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, enabling the introduction of various functional groups onto the naphthalene (B1677914) core. solubilityofthings.com The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The presence of activating groups, such as alkoxy and alkyl substituents, significantly influences the rate and regioselectivity of these reactions. total-synthesis.com

Regioselectivity Studies of Alkylation on Ethoxynaphthalene Scaffolds

The position of electrophilic attack on a substituted naphthalene is dictated by the electronic and steric properties of the existing substituents. In the case of ethoxynaphthalene scaffolds, the ethoxy group is a powerful activating group and directs incoming electrophiles to specific positions. For instance, in 2-ethoxynaphthalene (B165321), electrophilic substitution is expected to occur at the C1 and C3 positions, which are ortho and para to the ethoxy group, respectively. However, the presence of a methyl group at the C1 position in 2-ethoxy-1-methylnaphthalene alters this preference.

Alkylation reactions, a type of Friedel-Crafts reaction, are a common method for introducing alkyl groups onto aromatic rings. Studies on related alkoxynaphthalenes have shown that the regioselectivity of alkylation is highly dependent on reaction conditions and the nature of the alkylating agent. For example, in the alkylation of 2-methoxynaphthalene (B124790), the ratio of 1-alkyl to 3-alkyl products can be controlled by the choice of solvent and catalyst. While specific regioselectivity studies on the alkylation of this compound are not extensively documented in the provided search results, general principles of electrophilic aromatic substitution on substituted naphthalenes can be applied. The C4 position is a likely site for electrophilic attack due to the directing influence of the ethoxy group and the steric hindrance at the peri position (C8).

Recent advancements have also explored catalyst-controlled regioselective alkylation, where the catalyst and directing groups on the substrate steer the alkylating agent to a specific C-H bond, even to positions that are not electronically favored. nih.govresearchgate.net For instance, meta-C-H bond alkylation of aromatics with N-directing groups has been achieved using specific catalysts. nih.gov

Electronic and Steric Influence of Ethoxy and Methyl Groups on Reactivity

The ethoxy and methyl groups on the this compound ring exert significant electronic and steric effects that govern its reactivity.

Electronic Effects:

The ethoxy group (-OCH₂CH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic system. This increases the electron density of the naphthalene ring, making it more nucleophilic and thus more reactive towards electrophiles. The electron-donating nature of the ethoxy group stabilizes the carbocation intermediate formed during electrophilic attack, lowering the activation energy of the reaction. masterorganicchemistry.com Compared to a methoxy (B1213986) group, an ethoxy group has a slightly stronger electron-donating effect.

The methyl group (-CH₃) is a weak electron-donating group through an inductive effect. It also contributes to activating the naphthalene ring towards electrophilic substitution, but to a lesser extent than the ethoxy group.

Steric Effects:

The ethoxy group is bulkier than a methoxy group, which can influence the regioselectivity of reactions by sterically hindering attack at adjacent positions.

The methyl group at the C1 position introduces significant steric hindrance, particularly for substitution at the peri position (C8). This steric clash, known as a 1,8-interaction, can destabilize the transition state leading to substitution at this position. stackexchange.com This effect is a critical factor in determining the site of substitution on the naphthalene ring.

Reaction Mechanisms of Functional Group Interconversions on the Naphthalene Core

Functional group interconversions are essential synthetic transformations that allow for the modification of molecules to achieve desired properties and functionalities. solubilityofthings.com These reactions can proceed through various mechanisms, including substitution, addition, elimination, and rearrangement. solubilityofthings.com

Mechanistic Pathways of Aldehyde and Carboxylic Acid Transformations

The transformation of aldehydes and carboxylic acids on the naphthalene core involves a variety of mechanistic pathways, often involving oxidation or reduction steps.

Oxidation of Aldehydes to Carboxylic Acids: The oxidation of an aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common mechanism involves the hydration of the aldehyde to form a geminal diol, which is then oxidized. savemyexams.com Alternatively, visible-light photoredox catalysis can be employed. In one such mechanism, an excited photocatalyst abstracts a hydrogen atom from the aldehyde to form an acyl radical. nih.gov This radical can then react with molecular oxygen to form a peroxy acid, which subsequently rearranges to the carboxylic acid. nih.gov

Reduction of Carboxylic Acids: The reduction of carboxylic acids can lead to aldehydes or even the corresponding hydrocarbon. The traditional method involves the use of metal hydrides. rsc.org More recently, catalytic methods have been developed. For example, palladium-catalyzed reduction of carboxylic acid chlorides to aldehydes proceeds via an oxidative insertion/transmetallation/reductive elimination mechanism. rsc.org A highly selective method for the direct step-down reduction of carboxylic acids to arenes has also been reported, proceeding through a Pd(0)/Pd(II) catalytic cycle involving a decarbonylative pathway. rsc.org

Direct Amide Formation: The direct condensation of a carboxylic acid and an amine to form an amide is a challenging but desirable transformation. The reaction is often hindered by the formation of an unreactive carboxylate-ammonium salt. dur.ac.uk Mechanistic studies, including DFT computational studies, suggest that a neutral intermediate pathway involving the dimerization of the carboxylic acid via hydrogen bonding may be operative. dur.ac.uk

Amination Reaction Mechanisms in Naphthalene Derivatives

The introduction of an amino group onto a naphthalene ring can be achieved through several mechanistic pathways.

Reductive Amination: This method involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine in the presence of a reducing agent. libretexts.org The mechanism proceeds through the initial formation of an imine intermediate via nucleophilic addition, which is then reduced to the amine. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich systems like naphthalenes, SNAr can occur if a strong electron-withdrawing group is present on the ring to activate it towards nucleophilic attack.

Electrophilic Amination: In this approach, an aminating agent acts as an electrophile. Mechanistic studies suggest that the aminating species can be a protonated amino radical (•NH₃⁺), which reacts with the aromatic ring in the rate-determining step to yield an aminocyclohexadienyl radical intermediate. researchgate.net This intermediate is then oxidatively aromatized to the corresponding arylamine. researchgate.net

Directed C-H Amination: Modern synthetic methods utilize directing groups to achieve regioselective C-H amination. For instance, silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives with azodicarboxylates has been reported. mdpi.com The mechanism is believed to involve the coordination of the catalyst to a bidentate directing group on the substrate, which then facilitates the amination at the specific C-H bond. mdpi.com

Kinetic and Thermodynamic Aspects of Synthetic Transformations

The outcome of many chemical reactions is governed by the principles of kinetic and thermodynamic control. dalalinstitute.com

Kinetic Control: At lower temperatures, the reaction product that is formed fastest (i.e., has the lowest activation energy) will predominate. This is the kinetically controlled product. stackexchange.com

Thermodynamic Control: At higher temperatures, where the reaction is reversible, the most stable product (i.e., the one with the lowest Gibbs free energy) will be the major product. This is the thermodynamically controlled product. stackexchange.com

A classic example in naphthalene chemistry is the sulfonation of naphthalene. stackexchange.com At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is formed. stackexchange.com This is because the transition state leading to the 1-isomer is lower in energy. stackexchange.com However, at higher temperatures, the thermodynamically more stable product, naphthalene-2-sulfonic acid, is the major product due to the reversibility of the reaction and the greater stability of the 2-isomer, which avoids the steric 1,8-interaction present in the 1-isomer. stackexchange.com

In the context of reactions involving this compound, these principles are equally important. For instance, in an electrophilic substitution reaction, different positional isomers may be formed. The distribution of these isomers could be influenced by the reaction temperature and time, reflecting a shift from kinetic to thermodynamic control. The relative stability of the potential products, influenced by steric and electronic factors, will determine the thermodynamically favored isomer. Computational studies, such as Density Functional Theory (DFT), are often employed to calculate the relative energies of intermediates and transition states to predict the kinetic and thermodynamic outcomes of reactions. rsc.orgnih.gov

Computational Mechanistic Studies (e.g., Transition State Analysis)

While specific computational mechanistic studies detailing the transition state analysis for reactions involving this compound are not extensively available in peer-reviewed literature, a robust understanding of its reactivity can be constructed by examining theoretical investigations of its constituent functional moieties: the substituted naphthalene core and the benzylic methyl group. Computational chemistry, particularly using Density Functional Theory (DFT), provides significant insights into reaction pathways, intermediate stabilities, and the energetics of transition states.

Electrophilic Aromatic Substitution on the Naphthalene Ring

The reactivity of the naphthalene nucleus in this compound towards electrophiles is governed by the directing effects of the ethoxy and methyl substituents. Computational studies on simpler naphthalenic systems provide a clear framework for predicting the regioselectivity of such reactions.

General Principles: Theoretical analyses of electrophilic aromatic substitution (EAS) on naphthalene consistently show that attack at the α-position (C1, C4, C5, C8) is kinetically favored over attack at the β-position (C2, C3, C6, C7). dalalinstitute.com This preference is attributed to the greater resonance stabilization of the resulting carbocation intermediate, often referred to as an arenium ion or σ-complex. dalalinstitute.comrsc.org The transition state leading to this intermediate closely resembles the intermediate itself, meaning its stability is a crucial determinant of the reaction rate. masterorganicchemistry.com

Influence of Substituents: In this compound, the potent, electron-donating 2-ethoxy group strongly activates the ring towards electrophilic attack, primarily at its ortho and para positions. The 1-methyl group provides a weaker activating effect. Computational models of substituted benzenes and naphthalenes allow for the prediction of the most probable sites for electrophilic attack by calculating the energies of the transition states for attack at each possible position.

Based on these principles, the predicted hierarchy for electrophilic attack on this compound would be the C4 position, which is para to the activating methyl group and ortho to the strongly activating ethoxy group. The C5 and C8 positions would also be activated. DFT calculations on model systems help quantify these preferences by determining the activation energy barriers for the formation of the corresponding σ-complex at each site. irjet.net A typical energy profile for an EAS reaction involves the formation of an initial π-complex, followed by the rate-determining transition state leading to the σ-complex, and a final, lower-energy transition state for deprotonation to restore aromaticity. rsc.orgresearchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound based on Analog Studies This table is illustrative and based on established principles of electrophilic aromatic substitution.

| Position of Attack | Influence of 1-Methyl Group | Influence of 2-Ethoxy Group | Predicted Reactivity |

|---|---|---|---|

| C4 | Para (Activating) | Ortho (Strongly Activating) | Most Favored |

| C5 | Para (Activating) | Meta | Moderately Favored |

| C8 | Ortho (Activating) | --- | Moderately Favored |

| C3 | Ortho (Activating) | Ortho (Strongly Activating) | Sterically Hindered |

| C6 | --- | Meta | Less Favored |

| C7 | --- | Para (Activating) | Less Favored |

Reactions Involving the 1-Methyl Group

The presence of a methyl group at a benzylic-type position opens up reaction pathways such as oxidation. Computational studies on the oxidation and combustion of 1-methylnaphthalene (B46632) have provided detailed mechanistic insights. mdpi.comtandfonline.com Although these studies are often conducted under high-temperature conditions, the initial elementary reaction steps are fundamental.

Benzylic Oxidation: A primary step in the oxidation of 1-methylnaphthalene is the abstraction of a hydrogen atom from the methyl group by a radical species (e.g., hydroxyl radical), forming a resonance-stabilized 1-naphthylmethyl radical. mdpi.com Computational chemistry is used to calculate the bond dissociation energy (BDE) of this C-H bond and the activation barriers for the hydrogen abstraction step. researchgate.net

Further reactions of the 1-naphthylmethyl radical are critical. For instance, in combustion processes, it reacts with molecular oxygen to form a peroxy radical, which can then undergo a series of transformations leading to products like 1-naphthaldehyde. mdpi.com Theoretical studies can map out the potential energy surface for these complex radical-radical and radical-molecule reactions, identifying the lowest energy pathways and key transition states. researchgate.net Studies on the metal-catalyzed oxidation of benzylic hydrocarbons also point to mechanisms involving electron transfer, which can be modeled computationally to understand the role of the catalyst. ias.ac.in

Transition State Analysis in Analogous Formation Reactions

While direct transition state analysis for reactions of this compound is limited, computational studies on the formation of related compounds provide excellent examples of the power of such analyses. For example, a combined experimental and theoretical investigation of the reaction between the meta-tolyl radical and vinylacetylene detailed the complex potential energy surface leading to the formation of 1-methylnaphthalene and 2-methylnaphthalene (B46627). osti.gov This study calculated the energies of multiple intermediates and the transition states connecting them. osti.gov

Table 2: Calculated Energetics for Key Steps in the Formation of Methylnaphthalene from meta-Tolyl + Vinylacetylene (Illustrative Data) Data adapted from a theoretical study on the formation of methylnaphthalene isomers. osti.gov Energies are relative to the initial reactants.

| Reaction Step/Species | Description | Calculated Relative Energy (kJ mol⁻¹) |

|---|---|---|

| i1 | Initial adduct | -163 |

| TSi1-i5 | H-transfer transition state | -124 |

| i5 | Intermediate post H-transfer | -230 |

| TSi5-i7 | Cyclization transition state | -160 |

| i7 | Cyclized intermediate | -328 |

| TSi9-p1 | Exit transition state to product | -254 |

| 1-Methylnaphthalene + H | Product | -275 |

This type of detailed computational analysis, involving the location of transition states and the calculation of activation barriers, is essential for understanding reaction mechanisms, predicting product distributions, and rationally designing synthetic routes. nih.gov For a molecule like this compound, such computational approaches are invaluable for predicting its behavior in various chemical transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy 1 Methylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-Ethoxy-1-methylnaphthalene provides specific information about the chemical environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ethoxy group protons exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, indicative of their coupling. chemicalbook.comchemicalbook.com The methyl group attached to the naphthalene (B1677914) ring appears as a distinct singlet. The aromatic protons on the naphthalene ring system produce a complex pattern of signals in the downfield region of the spectrum, with their specific chemical shifts and coupling constants determined by their positions relative to the ethoxy and methyl substituents.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene-H | 7.27 - 7.73 | Multiplet | |

| OCH₂CH₃ | 3.77 | Quartet | 7.0 |

| Ring-CH₃ | 2.05 | Singlet | |

| OCH₂CH₃ | 1.17 | Triplet | 7.0 |

Note: The data presented is a representative compilation from various sources and may vary slightly depending on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the ethoxy group appear at characteristic chemical shifts, with the methylene carbon being more downfield than the methyl carbon. The methyl group attached to the naphthalene ring also has a specific resonance. The ten carbon atoms of the naphthalene ring system produce a series of signals in the aromatic region of the spectrum. The chemical shifts of these carbons are influenced by the electron-donating effect of the ethoxy group and the electron-donating, sterically-hindering effect of the methyl group.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Naphthalene C-2 (C-O) | 157.2 |

| Naphthalene Quaternary Carbons | 134.7, 123.0 |

| Naphthalene CH Carbons | 129.5, 129.2, 125.1, 121.5, 118.2, 111.4 |

| OCH₂CH₃ | 63.4 |

| Ring-CH₃ | 21.0 |

| OCH₂CH₃ | 14.1 |

Note: The data presented is a representative compilation from various sources and may vary slightly depending on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. creative-biostructure.com For this compound, COSY spectra would show correlations between the adjacent protons on the naphthalene ring, helping to trace the connectivity of the aromatic system. It would also confirm the coupling between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals of the protonated carbons in the naphthalene ring and for confirming the assignments of the ethoxy and methyl group carbons and their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This technique is invaluable for connecting the different structural fragments. For instance, HMBC correlations would be observed between the methylene protons of the ethoxy group and the C-2 carbon of the naphthalene ring, and between the methyl protons and the C-1 carbon, definitively establishing the positions of these substituents. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. creative-biostructure.com In the case of this compound, NOESY could reveal through-space interactions between the protons of the methyl group at C-1 and the protons on the adjacent aromatic positions, as well as with the methylene protons of the ethoxy group, providing further confirmation of the substitution pattern and information about the preferred conformation of the ethoxy group. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₃H₁₄O), the exact mass can be calculated and compared to the experimentally determined value. This high level of accuracy allows for the unambiguous determination of the elemental formula of the compound, confirming its atomic composition. rsc.org For example, the calculated exact mass for the protonated molecule [M+H]⁺ would be compared with the measured value to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

Elucidation of Fragmentation Pathways

In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a pattern of fragment ions that can be interpreted to elucidate the structure of the molecule.

A primary fragmentation pathway for ethers is the cleavage of the C-O bond. For this compound, a significant fragmentation would involve the loss of the ethyl group (•CH₂CH₃), leading to the formation of a stable naphthoxide-type radical cation. Another common fragmentation is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, if sterically feasible, or through other rearrangement mechanisms, resulting in a prominent peak corresponding to a methylnaphthol radical cation. The aromatic naphthalene ring itself is quite stable and will be observed as a major fragment, often as the base peak in the spectrum. libretexts.org The fragmentation of the naphthalene ring itself can lead to the loss of acetylene (B1199291) (C₂H₂) units. The presence of the methyl group can lead to the formation of a tropylium-like ion through rearrangement, which is a common fragmentation pathway for alkyl-substituted aromatic compounds.

Table 3: Common Fragmentation Ions for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 186 | [C₁₃H₁₄O]⁺• (Molecular Ion) | |

| 158 | [C₁₁H₁₀O]⁺• | C₂H₄ (ethylene) |

| 157 | [C₁₁H₉O]⁺ | •C₂H₅ (ethyl radical) |

| 143 | [C₁₀H₇O]⁺ | •CH₃ (methyl radical) from m/z 158 fragment |

| 115 | [C₉H₇]⁺ | CO from m/z 143 fragment |

Note: The fragmentation pattern can vary depending on the ionization method and energy.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy serves as a fundamental tool for the identification of functional groups and for probing the dynamics of molecular vibrations within a compound. By analyzing the interaction of infrared radiation or inelastically scattered light with the molecule, a characteristic spectrum is obtained that provides a fingerprint of its vibrational modes.

The principal vibrational bands expected for this compound can be assigned based on characteristic group frequencies. The presence of the naphthalene core, the ethoxy group, and the methyl group gives rise to a complex and informative spectrum.

Key expected FTIR absorption bands include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the naphthalene ring are anticipated in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl and ethyl groups will exhibit symmetric and asymmetric C-H stretching vibrations typically found between 2980 and 2850 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings typically appear in the 1650-1450 cm⁻¹ range.

C-O-C Stretching: The ether linkage is characterized by a strong, prominent asymmetric stretching band, usually located in the 1275-1200 cm⁻¹ region. A symmetric stretching band is also expected, though it is typically weaker and found at lower wavenumbers (around 1050-1000 cm⁻¹).

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur at lower frequencies, providing further structural information. For instance, out-of-plane bends for substituted naphthalenes are often observed in the 900-700 cm⁻¹ region.

A study on the related compound, 2-ethoxy-1-naphtaldehyde, provides experimental values that can serve as a reference. google.co.in The substitution of a formyl group for a methyl group will influence the electronic distribution and vibrational modes, but many core structural vibrations will be comparable.

Table 1: Predicted FTIR Peak Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Asymmetric Stretch | ~2975 | Strong |

| Aliphatic C-H Symmetric Stretch | ~2870 | Medium |

| Aromatic C=C Stretch | 1625 - 1500 | Medium to Strong |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1050 - 1020 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong |

This table is predictive and based on standard infrared correlation tables and data from analogous compounds.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, it is particularly effective for observing symmetric vibrations and C-C bonds within aromatic rings.

For this compound, Raman spectroscopy would be expected to strongly feature the vibrations of the naphthalene ring system. The symmetric "breathing" modes of the aromatic rings, which involve the uniform expansion and contraction of the rings, typically give rise to very strong Raman signals.

Key expected Raman shifts for this compound include:

Aromatic C-H Stretching: Similar to FTIR, these modes appear around 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretches of the methyl and ethoxy groups are also visible, typically in the 2980-2850 cm⁻¹ range.

Aromatic Ring Vibrations: Strong signals are expected in the 1600-1300 cm⁻¹ region, corresponding to the C=C stretching and ring breathing modes of the naphthalene skeleton.

C-O Stretching: The ether linkage may also be visible, though often with less intensity than in the FTIR spectrum.

Data from the Raman spectrum of the related compound 2-methylnaphthalene (B46627) shows characteristic peaks for the naphthalene ring and the methyl group, which would be foundational to the spectrum of this compound. spectrabase.comanalyzeiq.comacs.org

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3060 - 3040 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Strong |

| Aromatic Ring Breathing/Stretching | 1580, 1380 | Strong |

| C-H Bending | 1460 - 1440 | Medium |

| C-O-C Symmetric Stretch | ~1030 | Weak |

This table is predictive and based on data from analogous compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In aromatic compounds like this compound, these transitions are typically π → π* transitions associated with the conjugated naphthalene ring system.

The UV-Vis spectrum of naphthalene itself is characterized by three main absorption bands. The introduction of substituents like the ethoxy and methyl groups, which are both electron-donating, is expected to cause a bathochromic (red) shift in these absorption maxima and potentially an increase in their intensity (hyperchromic effect). A study involving a derivative, 4-alkoxy-1-(2-acryloxypropoxy)naphthalene, noted a UV absorption peak around 331 nm. google.com Research on 2-ethoxynaphthalene-containing compounds also reports absorption in the UV range. scispace.comias.ac.in

The expected electronic transitions for this compound are:

¹Lₐ Band: A high-energy, intense absorption band.

¹Lₑ Band: A lower-energy, structured absorption band with fine vibrational details.

¹Bₑ Band: A very intense band at shorter wavelengths.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| ¹Lₐ | ~280 - 290 | ~9,000 |

| ¹Lₑ | ~320 - 335 | ~2,000 |

| ¹Bₑ | ~225 - 235 | ~100,000 |

This table is predictive and based on the known spectrum of naphthalene and the expected effects of alkyl and alkoxy substituents.

Fluorescence is the emission of light from a molecule after it has absorbed light. Many naphthalene derivatives are known to be fluorescent. The fluorescence properties are highly sensitive to the molecular structure and the local environment.

Studies on the related compound 2-ethoxynaphthalene (B165321) have confirmed its fluorescent nature. smolecule.com It is therefore highly probable that this compound also exhibits fluorescence. The emission spectrum would be expected to be a mirror image of the lowest energy absorption band (the ¹Lₑ band). The methyl and ethoxy groups may influence the quantum yield and the precise wavelength of emission. Research on other naphthalene derivatives has shown that fluorescence emission can be used for detection and sensing applications. nih.govrsc.org

Table 4: Predicted Fluorescence Properties for this compound

| Parameter | Predicted Value |

| Excitation Wavelength (λₑₓ) | ~330 nm |

| Emission Wavelength (λₑₘ) | ~340 - 360 nm |

| Stokes Shift | ~10 - 30 nm |

| Fluorescence | Expected to be applicable |

This table is predictive. Experimental verification is required.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and details about intermolecular interactions and crystal packing.

While a crystal structure for this compound itself is not publicly available, the structure of the closely related compound, 2-ethoxy-1-naphtaldehyde, has been reported. google.co.in This structure provides a valuable model for understanding the solid-state architecture of this compound.

In the crystal structure of 2-ethoxy-1-naphtaldehyde, the naphthalene ring system is essentially planar. The ethoxy group's orientation relative to the ring is a key feature. It is expected that in this compound, the C-O-C bond angle of the ether will be around 110-120°. The planarity of the naphthalene core will likely dominate the crystal packing, leading to π–π stacking interactions between adjacent molecules. The methyl and ethoxy groups will influence the offset and distance of these stacked rings. The study of 2-methoxy-1-nitronaphthalene (B3031550) also highlights the importance of weak C—H⋯O interactions and π–π stacking in organizing molecules in the crystal lattice. iucr.org

Table 5: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Information | Basis of Prediction |

| Crystal System | Monoclinic or Triclinic | Common for aromatic compounds |

| Space Group | P2₁/c or P-1 | Common for aromatic compounds |

| Key Intermolecular Interactions | π–π stacking, C-H···π interactions | Expected for aromatic systems |

| Conformation | Naphthalene ring planar, ethoxy group may be slightly out of plane | Steric considerations and data from analogues google.co.iniucr.org |

This table is a prediction based on the analysis of closely related crystal structures.

Single-Crystal X-ray Diffraction Analysis

As of the current literature review, a dedicated single-crystal X-ray diffraction study for this compound has not been reported. However, the principles of this technique are well-established. A suitable single crystal of the compound, grown from an appropriate solvent, would be isolated and mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensities, is collected on a detector.

The analysis of this diffraction pattern allows for the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice. The symmetry of the diffraction pattern provides information about the crystal system and space group. Further processing of the diffraction data leads to the solution of the crystal structure, revealing the precise coordinates of each atom in the asymmetric unit.

For illustrative purposes, a hypothetical data table of crystallographic parameters for this compound is presented below. It is important to note that this data is not from an experimental study but is representative of what a crystallographic analysis would yield.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₃H₁₄O |

| Formula Weight | 186.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.50 |

| b (Å) | 8.80 |

| c (Å) | 12.20 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1085.4 |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions. While specific data for this compound is unavailable, an analysis of its structure allows for the prediction of the types of interactions that would dictate its crystal packing.

The primary intermolecular forces expected for this compound are van der Waals forces and π-π stacking interactions. The naphthalene core is a large, planar aromatic system that is prone to engaging in π-π stacking. In this type of interaction, the electron-rich π systems of adjacent naphthalene rings align, contributing to the stability of the crystal lattice. The geometry of this stacking can be parallel-displaced or T-shaped.

Additionally, weak C-H···π interactions are anticipated, where hydrogen atoms from the methyl and ethoxy groups of one molecule interact with the π-electron cloud of a neighboring naphthalene ring. Although this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds may occur, involving the ether oxygen atom and hydrogen atoms from the alkyl groups or the naphthalene ring of an adjacent molecule.

Studies on related naphthalene derivatives provide insights into these interactions. For instance, in the crystal structure of some substituted naphthalenes, π-π stacking and C-H···O interactions are significant in defining the supramolecular assembly. nist.gov The specific arrangement and relative importance of these interactions in this compound would be definitively determined by a single-crystal XRD study.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It is also instrumental in the analysis of reaction mixtures during its synthesis. A typical HPLC method for this compound would likely employ a reverse-phase column.

In a reverse-phase HPLC setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. For the separation of this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be appropriate. An isocratic elution (constant mobile phase composition) or a gradient elution (where the mobile phase composition is varied over time) could be optimized to achieve the desired separation from any impurities or related compounds.

Detection is commonly achieved using a UV detector, as the naphthalene ring system of this compound exhibits strong UV absorbance. The retention time of the compound under specific chromatographic conditions is a characteristic parameter for its identification, while the peak area is proportional to its concentration, allowing for quantitative purity analysis. For instance, a method for a related compound, 2-ethoxy-1-naphthoic acid, utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com

A hypothetical HPLC analysis report for a sample of this compound is presented below to illustrate the data obtained from such an analysis.

Illustrative HPLC Purity Analysis of this compound

| Peak No. | Retention Time (min) | Compound Name | Area (%) |

|---|---|---|---|

| 1 | 3.5 | Impurity A | 0.5 |

| 2 | 8.2 | This compound | 99.3 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound, with a boiling point amenable to GC analysis, can be effectively characterized using this method.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or hydrogen) through a capillary column. The column, usually coated with a nonpolar or medium-polarity stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase.

As each component elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is a unique fingerprint for the compound, allowing for its unequivocal identification by comparison with spectral libraries.

The mass spectrum of the related compound 2-ethoxynaphthalene shows a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used for its identification. nih.gov For this compound, one would expect a molecular ion peak at m/z 186, corresponding to its molecular weight.

Below is a hypothetical table of the major ions that might be observed in the electron ionization mass spectrum of this compound.

Hypothetical GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment Identity |

|---|---|---|

| 186 | 60 | [M]⁺ |

| 171 | 100 | [M - CH₃]⁺ |

| 157 | 80 | [M - C₂H₅]⁺ |

Computational and Theoretical Chemistry Studies of 2 Ethoxy 1 Methylnaphthalene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic distribution of a molecule. For a substituted naphthalene (B1677914) like 2-ethoxy-1-methylnaphthalene, these methods can elucidate the steric and electronic effects of the methyl and ethoxy groups on the aromatic system.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules. The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is commonly used for optimizing the geometry of aromatic compounds and predicting their properties with high accuracy. researchgate.net For this compound, DFT calculations would be crucial for determining the precise bond lengths, bond angles, and dihedral angles. These calculations would likely show a distortion of the naphthalene ring from perfect planarity due to the steric repulsion between the adjacent methyl and ethoxy groups in the peri-like positions. nih.govkiku.dk This steric strain can lead to slight elongations of the C1-C2 bond and out-of-plane twisting of the substituents. kiku.dk

Below is a table of predicted geometric parameters for this compound, based on DFT calculations performed on analogous substituted naphthalenes. asianpubs.org

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C1-C2 | 1.375 | C2-C1-C9 | 120.5 |

| C1-C9 | 1.428 | C1-C2-C3 | 121.0 |

| C2-O | 1.365 | C1-C2-O | 117.5 |

| C1-C(methyl) | 1.512 | C9-C1-C(methyl) | 122.0 |

| O-C(ethyl) | 1.445 | C2-O-C(ethyl) | 118.0 |

Ab Initio Methods and Basis Set Selection

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer an alternative to DFT for high-accuracy calculations, particularly for systems where electron correlation is critical. plos.org When studying conformational energies, methods like MP2 with large, augmented basis sets (e.g., aug-cc-pVTZ) can provide benchmark-quality data. ucsb.edu For this compound, ab initio calculations would be valuable for validating the geometries obtained from DFT and for constructing an accurate potential energy surface. The choice of basis set is crucial; Pople-style basis sets like 6-31G* are often used for initial optimizations, while larger sets like cc-pVTZ are used for more precise energy calculations. plos.orgucsb.edu

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily defined by the rotation around the C2-O and O-C(ethyl) single bonds. A detailed conformational analysis involves mapping the potential energy surface (PES) by systematically rotating these bonds to identify stable conformers (energy minima) and transition states. cdnsciencepub.com

The primary factor governing the conformation is the significant steric hindrance between the 1-methyl group and the 2-ethoxy group. nih.govnih.gov This interaction forces the ethoxy group to adopt specific orientations to minimize repulsion. The most stable conformer would likely position the ethyl group away from the methyl group. Computational methods can quantify the energy differences between various rotamers, such as those where the ethyl group is anti or gauche relative to the C1-C2 bond. solubilityofthings.com Such studies on related ethers and substituted naphthalenes confirm that steric repulsion is a dominant factor in determining conformational preference. plos.orgnih.gov

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule determine its reactivity. For this compound, computational methods can provide key descriptors like the distribution of frontier molecular orbitals and the electrostatic potential map.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. samipubco.com

For this compound, both the methyl and ethoxy groups are electron-donating. These groups are expected to raise the energy of the HOMO, which is typically a π-orbital delocalized across the naphthalene ring system. researchgate.net This would, in turn, decrease the HOMO-LUMO gap compared to unsubstituted naphthalene, suggesting increased reactivity. researchgate.net Computational studies on similar naphthalene ethers confirm this trend. researchgate.netrsc.org The LUMO is expected to be a π* anti-bonding orbital, also located on the aromatic core.

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.95 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Ionization Potential (I ≈ -EHOMO) | 5.95 |

| Electron Affinity (A ≈ -ELUMO) | 1.25 |

| Global Hardness (η = (I-A)/2) | 2.35 |

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other charged or polar species. nih.gov The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating areas of positive potential (electron-poor). researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be correlated with experimental data to confirm molecular structures and understand the electronic environment of the atoms.

The NIST WebBook provides experimental data for the closely related compound, 2-ethoxynaphthalene (B165321), including its IR spectrum. nist.gov A theoretical study of this compound would likely predict characteristic IR peaks corresponding to the C-O stretching of the ethoxy group, the C-H vibrations of the methyl and ethoxy groups, and the aromatic C-H and C=C stretching and bending modes of the naphthalene ring system. By comparing these predicted frequencies with experimental spectra, a detailed assignment of the spectral features can be achieved.

Table 2: Predicted vs. Experimental Spectroscopic Data (Conceptual)

| Spectroscopic Technique | Predicted Data (Conceptual for this compound) | Available Experimental Data (for related compounds) |

| 1H NMR | Chemical shifts for aromatic, ethoxy, and methyl protons. | Experimental data for 2-ethoxynaphthalene and 1-methylnaphthalene (B46632) can provide reference points. |

| 13C NMR | Chemical shifts for all carbon atoms in the molecule. | Experimental data for analogous compounds would be used for comparison. |

| FT-IR | Vibrational frequencies for key functional groups (C-O, C-H, aromatic C=C). | Experimental IR spectrum for 2-ethoxynaphthalene is available. nist.gov |

This table is conceptual. Precise predicted values would necessitate specific quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of atoms and molecules over time. wikipedia.orgyoutube.com This method is invaluable for understanding the dynamic behavior of molecules, including conformational changes and interactions with their environment.

A study on the self-organization of 1-methylnaphthalene on ice surfaces employed MD simulations to understand its dynamic behavior and formation of aggregates. acs.orgacs.org The simulations revealed that these hydrophobic molecules, when deposited on an ice surface, are capable of dynamic motion, leading to the formation of energetically favorable associations. acs.org

Intermolecular Interactions and Supramolecular Architectures from a Theoretical Perspective

The study of non-covalent interactions is the cornerstone of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures. rsc.orgwikipedia.org Theoretical methods are crucial for understanding the nature and strength of these interactions, which include van der Waals forces, π-π stacking, and hydrogen bonding.

For aromatic systems like this compound, π-π stacking interactions between the naphthalene rings are expected to be a significant driving force for self-assembly. Computational studies on naphthalene derivatives have highlighted the importance of these interactions in determining their solid-state packing and material properties. The relative arrangement of the molecules in a stack, such as parallel-displaced or T-shaped orientations, can be investigated using DFT calculations to determine the most stable configurations. acs.org

The ethoxy and methyl substituents on the naphthalene core of this compound would modulate these intermolecular interactions. The methyl group can influence the stacking arrangement due to steric effects, while the ethoxy group's oxygen atom can act as a hydrogen bond acceptor. solubilityofthings.com This could lead to the formation of specific supramolecular architectures, such as chains or sheets, held together by a combination of π-π stacking and hydrogen bonding in the presence of suitable donor molecules. Theoretical calculations of interaction energies for different dimer and larger cluster configurations can reveal the preferred modes of self-assembly.

Chemical Reactivity and Derivatization Strategies for 2 Ethoxy 1 Methylnaphthalene

Functional Group Interconversions on the Naphthalene (B1677914) Ring System

Functional group interconversion is a foundational strategy in organic synthesis that involves the transformation of one functional group into another. orgsyn.org For 2-Ethoxy-1-methylnaphthalene, this primarily involves reactions targeting the methyl and ethoxy substituents.

The methyl group at the C1 position is a benzylic carbon, making it susceptible to oxidation and free-radical halogenation reactions.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Depending on the oxidizing agent and reaction conditions, this can yield an aldehyde or a carboxylic acid. For instance, oxidation of methylnaphthalenes can be achieved with reagents like selenium dioxide to produce naphthaldehydes. orgsyn.org Analogously, the methyl group of this compound can be oxidized to a formyl group to yield 2-ethoxy-1-naphthaldehyde. More vigorous oxidation, for example using potassium permanganate, can convert the methyl group directly to a carboxylic acid, forming 2-ethoxy-1-naphthoic acid. google.com This transformation is pivotal as the resulting carboxylic acid is a key intermediate for various pharmaceutical compounds. google.com

Halogenation: Benzylic positions can undergo free-radical substitution with halogens, typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. uobasrah.edu.iq This would convert the methyl group to a bromomethyl group, creating a reactive handle for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups.

The ethoxy group is an aryl ether, and its most significant reaction is cleavage of the C-O bond.

Ether Cleavage: The ether linkage can be cleaved under strongly acidic conditions, typically with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com This process would convert the ethoxy group into a hydroxyl group, yielding 1-methyl-2-naphthol. This transformation is valuable as it exposes a phenolic hydroxyl group, which can be used for further derivatization. Modern methods have also been developed for the reductive cleavage of aryl ethers using nickel-based catalysts in the absence of an external reductant. rsc.org

The reactivity of the naphthalene core itself is a central aspect of its chemistry.

Electrophilic Aromatic Substitution (SEAr): The naphthalene ring is more reactive towards electrophiles than benzene (B151609). uobasrah.edu.iq The regiochemical outcome of electrophilic substitution on this compound is dictated by the combined directing effects of the two substituents. The ethoxy group at C2 is a powerful activating, ortho-, para-director, while the methyl group at C1 is a weaker activating, ortho-, para-director. The strong activating nature of the ethoxy group dominates the directing effects. It strongly activates its ortho positions (C1 and C3) and its para position (C6). Since C1 is already substituted, and C3 is sterically hindered by the adjacent methyl group, electrophilic attack is highly directed towards other positions. The C4 position (an α-position) is electronically activated and sterically accessible, making it a likely site for substitution. nih.gov Reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially at this position. For example, a patented method describes the selective bromination of 2-ethoxynaphthalene (B165321) at the C1 position, highlighting the strong directing power of the ethoxy group. google.com

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-ethoxy-1-methylnaphthalene |

| Halogenation | Br₂/FeBr₃ or NBS | 4-Bromo-2-ethoxy-1-methylnaphthalene |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-2-ethoxy-1-methylnaphthalene |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the unsubstituted, electron-rich naphthalene ring of this compound is generally unfavorable. scienceforecastoa.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. juniperpublishers.com Therefore, direct displacement of a hydride ion (H⁻) is not a feasible pathway. However, if a leaving group, such as a halogen, is first introduced onto the ring via electrophilic substitution (e.g., forming 4-bromo-2-ethoxy-1-methylnaphthalene), the resulting aryl halide can undergo SNAr reactions with various nucleophiles.

Reactions at the Ethoxy Substituent

Regioselective Functionalization of this compound

Regioselective functionalization is crucial for creating specific isomers of naphthalene derivatives. researchgate.net In this compound, the inherent electronic properties and steric environment of the molecule are the primary determinants of regioselectivity.

As discussed, electrophilic attack is strongly directed by the C2-ethoxy group. The most favored position for substitution is C4 due to a combination of electronic activation from the adjacent ethoxy group and the inherent reactivity of α-positions in naphthalenes, coupled with minimal steric hindrance compared to the C3 position. uobasrah.edu.iq Functionalization at the second aromatic ring (at positions C5, C6, C7, or C8) is generally less favored unless the C4 position is blocked or specific catalysts are employed that can override the natural directing effects. For instance, transition-metal-catalyzed C-H activation has emerged as a powerful tool for achieving regioselectivity that is complementary to classical electrophilic substitution, although specific applications to this substrate are not widely reported. researchgate.net

Applications of 2 Ethoxy 1 Methylnaphthalene in Chemical Sciences and Materials

Building Blocks for Complex Organic Synthesis

Naphthalene (B1677914) derivatives are fundamental building blocks in organic synthesis, valued for their rigid, aromatic scaffold which can be elaborated into more complex molecular architectures. Compounds such as 2-ethoxynaphthalene (B165321) and various methylnaphthalenes are recognized for their role as starting materials or intermediates in multi-step syntheses. solubilityofthings.comresearchgate.net For instance, 2-ethoxynaphthalene is noted for its potential as a building block for complex organic molecules, paving the way for innovations in materials science and pharmaceuticals. solubilityofthings.com Similarly, derivatives like 2-ethoxy-1-naphthaleneboronic acid and 2-ethoxy-1-naphthoyl chloride serve as crucial intermediates in reactions like Suzuki-Miyaura couplings and nucleophilic substitutions, respectively, to create intricate organic structures.

The presence of both an electron-donating ethoxy group and a methyl group on the 2-ethoxy-1-methylnaphthalene structure suggests it is a versatile, poly-functionalized building block. These groups can influence the regioselectivity of further electrophilic substitution reactions on the naphthalene ring, allowing for controlled synthesis of specific isomers of more complex molecules.

Intermediates in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The structural motifs within this compound make it a plausible intermediate in the synthesis of high-value products like dyes, pigments, and agrochemicals.

Precursors for Dyes and Pigments

The naphthalene ring system is a core component of many synthetic dyes, forming the basis of the chromophore. Various naphthalene derivatives, including amino- and hydroxy-naphthalenes, are essential precursors in the production of a wide range of azo dyes. imrpress.com Research and industrial processes have shown that simple derivatives like 2-ethoxynaphthalene are used in the production of dyes and pigments. solubilityofthings.com Furthermore, related compounds such as 7-methylnaphthalene-2-carbaldehyde (B188711) are considered candidates for developing new colorants.

In the synthesis of Pigment Red 170, a naphthol derivative is coupled with a diazonium compound. atamanchemicals.com Studies on this pigment have shown that the presence of an ethoxy group, as opposed to a methoxy (B1213986) group, can enhance the stability of the pigment's crystal structure, which in turn improves its optical properties and resistance to fading. atamanchemicals.com This highlights the importance of alkoxy substituents like the ethoxy group in designing high-performance pigments. Given these precedents, this compound could serve as a valuable precursor, where its specific substitution pattern could be used to fine-tune the color, solubility, and fastness of new dyes and pigments.

Synthesis of Agrochemicals and Specialty Chemicals

Naphthalene and its methylated analogs, 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), are used as intermediates in the synthesis of various pesticides. A notable example is their use in the production of carbaryl. The potential for naphthalene derivatives in this field is also seen with compounds like 2-ethoxy-1-naphthalenecarboxaldehyde, which is considered a possible intermediate for agrochemicals. cymitquimica.com

Furthermore, research into the biological activities of functionalized naphthalenes, such as 2-ethoxy-6-methylnaphthalene, has indicated potential antimicrobial properties. In a separate study, a series of aryl-naphthyl methanone (B1245722) derivatives containing an ethoxy-naphthalene core were synthesized and evaluated for herbicidal activity, with some compounds showing promising results against weeds. frontiersin.org These findings suggest that the this compound scaffold could be a valuable starting point for the development of new, effective agrochemicals.

Applications in Materials Science

The rigid and planar structure of the naphthalene ring, combined with its electronic properties, makes it an attractive component for advanced materials, including polymers and organic electronics.

Components in Advanced Polymeric Materials

Naphthalene-based monomers are utilized in the synthesis of various polymers with unique properties. For example, 1-methylnaphthalene has been used as a monomer to create hyper-cross-linked polymers (HCLPs). researchgate.net These materials are noted for their high specific surface areas and thermal stability, making them promising for applications like gas adsorption and storage. researchgate.net

The incorporation of ethoxy groups is also a known strategy in polymer design. In one study, 2,3-diethoxy naphthalene was used as a building block to synthesize acyclic pillar[n]naphthalenes through condensation with paraformaldehyde. frontiersin.org These oligomers exhibit interesting host-guest properties. frontiersin.org Separately, polymers based on a naphthalene diimide (NDI) core with oligo(ethylene glycol) side chains have been developed as alcohol/water-soluble materials for organic solar cells. rsc.org The specific combination of methyl and ethoxy groups in this compound could therefore be leveraged to synthesize polymers with tailored solubility, thermal stability, and electronic properties for specialized industrial applications.

| Polymer Type | Naphthalene-Based Monomer Example | Key Feature of Resulting Polymer |

| Hyper-Cross-Linked Polymers (HCLPs) | 1-Methylnaphthalene | High specific surface area, thermal stability researchgate.net |

| Acyclic Pillar[n]naphthalenes | 2,3-Diethoxy naphthalene | Host-guest complexation properties frontiersin.org |

| Poly(vinyl aromatic) | Methylnaphthalene derivatives | Ion-exchange resins google.com |

| Polymer Solar Cell Additives | 1-Methylnaphthalene, 2-Methylnaphthalene | Morphology control, enhanced efficiency rsc.org |

Organic Electronic Materials (e.g., Hole Transport Materials, Optical Devices)

The field of organic electronics, including organic light-emitting diodes (OLEDs) and solar cells, heavily relies on materials that can efficiently transport charge carriers (electrons or holes). Aryl amine and naphthalene derivatives are extensively studied for these applications. researchgate.netcdnsciencepub.com While this compound itself is not directly cited, a complex, starburst-shaped molecule named N,N,N'-tris-(2-ethoxy-naphthalen-1-yl)-N,N,N'-triphenylbenzene-1,3,5-triamine incorporates the "2-ethoxy-naphthalen-1-yl" unit and has been synthesized and characterized as a hole transporting material (HTM) for dye-sensitized solar cells (DSSCs). ias.ac.in

This complex molecule was found to be an amorphous material with high thermal stability and a high-lying Highest Occupied Molecular Orbital (HOMO) energy level, which are desirable properties for an HTM. ias.ac.in The study demonstrated its potential for use in optoelectronic devices. ias.ac.inresearchgate.net The inclusion of the ethoxy-naphthalene moiety is significant; the ethoxy group can improve solubility and the electron-donating character of the naphthalene ring system contributes to the electronic properties required for hole transport. ias.ac.in The development of efficient HTMs is a critical area of research for improving the performance of perovskite and dye-sensitized solar cells. researchgate.netmdpi.com

The optical properties of naphthalene derivatives are also of great interest for devices like OLEDs. balikesir.edu.trrsc.org The naphthalene core can be part of the light-emitting system, and substituents like ethoxy and methyl groups can be used to "tune" the emission color and quantum efficiency. koreascience.kr

Table of Properties for a Related Hole Transport Material The following table shows properties of the starburst molecule N,N,N'-tris-(2-ethoxy-naphthalen-1-yl)-N,N,N'-triphenylbenzene-1,3,5-triamine, which contains the core structure of interest. ias.ac.in

| Property | Value | Significance |

| Oxidation Potential (Eox) | 0.82 V | Indicates the ease of removing an electron (hole creation). |

| HOMO Energy Level | -5.7 eV | Energy level alignment with other solar cell components is crucial for efficient charge transfer. |

| Band Gap (Eg) | 2.5 eV | Determines the optical absorption range of the material. |

| Glass Transition Temp (Tg) | 80 °C | Relates to the thermal stability and morphological stability of the material film. |

Role as a Solvent in Organic Synthesis (General Class of Ethoxy Naphthalenes)

The general class of ethoxy naphthalenes, including compounds like 2-ethoxynaphthalene and 1-ethoxynaphthalene, serve as specialized solvents in organic synthesis, valued for their unique combination of properties. Current time information in Bangalore, IN.solubilityofthings.com Their utility as solvents stems from their chemical structure: a large, aromatic naphthalene core coupled with an ethoxy group. This structure imparts high boiling points, low volatility, and good thermal stability, making them suitable for reactions that require elevated temperatures. chemimpex.com

The solubility characteristics of ethoxy naphthalenes are a key factor in their application as solvents. They exhibit good solubility in a range of common organic solvents such as ethanol (B145695), ether, and chloroform (B151607), while being largely insoluble in water. cymitquimica.com The presence of the ethoxy group enhances their solubility in organic media compared to simple alkylated naphthalenes. Furthermore, the ethoxy group's oxygen atom can engage in hydrogen bonding, which can influence reaction pathways and solute solubility. solubilityofthings.com

Their primary role is often as a high-boiling point, non-reactive medium that can facilitate reactions by dissolving reactants and allowing for effective mixing and heat transfer at temperatures where more common solvents would vaporize.

Table 1: Physicochemical Properties of 2-Ethoxynaphthalene

| Property | Value |

| Molecular Formula | C₁₂H₁₂O |

| Molecular Weight | 172.22 g/mol |

| Appearance | White to off-white crystals |

| Melting Point | 35 - 37 °C |

| Boiling Point | 282 °C |

| Density | 1.064 g/cm³ |

| Solubility in Water | Low / Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform |

Sources: solubilityofthings.comchemimpex.comchemicalbook.com

Environmental Applications (e.g., Precursors for Adsorbent Materials)

The direct application of this compound as a precursor for adsorbent materials is not extensively documented in scientific literature. However, the broader class of naphthalene derivatives is actively researched and utilized in the synthesis of advanced adsorbent materials for various environmental applications. These applications demonstrate the potential utility of the naphthalene chemical scaffold in creating materials for pollution remediation and substance capture.

Research has shown that polymers and functionalized materials derived from naphthalene-containing precursors can be highly effective adsorbents. For instance, porous polyaminal-linked polymers have been synthesized from naphthaldehyde and melamine. mdpi.com These materials exhibit significant microporosity and large surface areas, making them excellent candidates for capturing carbon dioxide and heavy metals from the environment. mdpi.com One such polymer demonstrated a CO₂ uptake of 133 mg/g at 273 K and possessed a high surface area of 604 m²/g. mdpi.com

In another approach, mesoporous silica (B1680970) materials like SBA-15 have been functionalized with naphthalene-based compounds to create selective adsorbents. The modification of SBA-15 with 2-hydroxy-1-naphthaldehyde (B42665) yielded an adsorbent with a high capacity for removing chromium(III) ions from aqueous solutions. jim.org.cn Similarly, chitosan (B1678972) has been chemically modified with naphthalene derivatives to create novel adsorbents for removing organic dyes from wastewater. tandfonline.com

These examples highlight a clear trend: the naphthalene unit, with its rigid structure and potential for functionalization, is a valuable building block for creating porous and high-surface-area materials. These materials can be tailored to adsorb specific pollutants, including greenhouse gases, heavy metal ions, and organic contaminants. While this compound itself is not cited as a direct precursor, its structural similarity to these other naphthalene derivatives suggests its potential as a monomer or modifying agent in the synthesis of future adsorbent materials. The key mechanism often involves creating a porous structure or functionalizing a high-surface-area support with naphthalene groups that can interact with pollutants through mechanisms like π-π interactions, chelation, or hydrophobic interactions. nih.gov

Table 2: Examples of Adsorbent Materials from Naphthalene Derivatives

| Naphthalene Precursor | Adsorbent Material | Target Pollutant(s) | Key Findings |

| Naphthaldehyde | Porous polyaminal-linked polymer (PAN-NA) | CO₂, Heavy Metals | High surface area (604 m²/g) and significant CO₂ uptake (133 mg/g). mdpi.com |

| 2-hydroxy-1-naphthaldehyde | Functionalized SBA-15 silica (Q-SBA-15) | Chromium(III) ions | Maximum adsorption capacity of 102.3 mg/g. jim.org.cn |

| Naphthalene-1-amine | Chitosanyl-N-(Naphthalene-1-yl-amine)acetimidamide | Bromophenol blue dye | Adsorption conforms to pseudo-second-order kinetics and Langmuir isotherm models. tandfonline.com |

| General Naphthalene | Graphene/Graphene Oxide nanosheets | Naphthalene (from wastewater) | Graphene showed higher removal efficiency (85%) than graphene oxide, attributed to strong π-π interactions. oatext.com |

Future Research Directions and Unexplored Avenues for 2 Ethoxy 1 Methylnaphthalene

Development of Novel and Sustainable Synthetic Methodologies for Naphthalene (B1677914) Derivatives

The synthesis of specifically substituted naphthalenes like 2-Ethoxy-1-methylnaphthalene often relies on classical, multi-step procedures which can be inefficient and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic routes.

Current methods for related compounds, such as the synthesis of 2-ethoxynaphthalene (B165321) from 2-naphthol (B1666908) and ethanol (B145695) using sulfuric acid, are effective but harsh. prepchem.com Similarly, the synthesis of 2-ethoxy-1-naphthoic acid involves steps like bromination followed by a Grignard reaction, which require stringent anhydrous conditions and can have moderate yields. google.com

Future synthetic strategies could focus on:

Direct C-H Functionalization: Developing catalytic systems (e.g., using palladium, rhodium, or copper) for the direct and selective introduction of the methyl and ethoxy groups onto the naphthalene core would represent a significant advancement in atom economy.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reproducibility, and allow for easier scalability compared to traditional batch methods.

Green Solvents and Catalysts: Exploring the use of biomass-derived solvents, ionic liquids, or deep eutectic solvents could drastically reduce the environmental impact. Furthermore, replacing traditional acid catalysts with solid acid catalysts or biocatalysts could improve recyclability and reduce corrosive waste streams.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Activation | Fewer synthetic steps, higher atom economy, reduced waste. | Achieving high regioselectivity on the naphthalene ring. |

| Flow Chemistry | Enhanced safety, better process control, easier scale-up. | Reactor design, optimization of reaction parameters (flow rate, temperature, pressure). |

| Green Chemistry Approaches | Reduced environmental impact, improved sustainability. | Catalyst stability and recyclability, solvent compatibility with reagents. |

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of this compound is largely unexplored. The electron-donating nature of both the ethoxy and methyl groups is expected to activate the naphthalene ring towards electrophilic substitution. solubilityofthings.com However, the precise influence of their combined steric and electronic effects on regioselectivity and reaction rates remains to be systematically investigated.

Future research in this area could include:

Photocatalysis and Electrosynthesis: These methods can enable novel transformations under mild conditions, potentially leading to the synthesis of complex derivatives that are inaccessible through traditional thermal methods.

Metal-Catalyzed Cross-Coupling Reactions: While Suzuki-Miyaura couplings are common for naphthalene boronic acids, the direct C-H arylation or alkylation of this compound could open up new avenues for creating complex molecular architectures.

Asymmetric Transformations: Investigating asymmetric reactions, such as catalytic hydrogenation or oxidation, could lead to the synthesis of chiral derivatives with potential applications in catalysis or as chiral building blocks.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, computational modeling can provide valuable insights.

Key areas for computational investigation include:

Reaction Mechanism and Selectivity: Using Density Functional Theory (DFT) to model reaction pathways can help predict the regioselectivity of electrophilic substitutions or metal-catalyzed reactions, saving significant experimental effort.

Spectroscopic and Photophysical Properties: Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption and fluorescence spectra of this compound and its derivatives. rsc.org This is crucial for designing new molecules for applications in organic electronics or as fluorescent probes.

Thermophysical Properties: Computational methods can be employed to predict properties like enthalpy of formation and thermal stability, which is important for materials science applications. smolecule.comnist.gov

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Reaction energies, transition states, steric maps. | Predicting reactivity and guiding synthesis. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, HOMO/LUMO levels. | Design of fluorescent materials and organic semiconductors. scispace.com |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Understanding behavior in condensed phases and supramolecular systems. |